molecular formula C8H16N2O3 B1671923 Glycyl-L-leucine CAS No. 869-19-2

Glycyl-L-leucine

Cat. No.: B1671923
CAS No.: 869-19-2
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-LURJTMIESA-N
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Description

Glycyl-L-Leucine: is a dipeptide composed of glycine and L-leucine. It is a small molecule with the chemical formula C8H16N2O3 and a molecular weight of 188.22 g/mol

Mechanism of Action

Target of Action

Glycyl-L-leucine is a dipeptide composed of glycine and L-leucine . It is a common substrate for an enzyme known as glycyl-leucine dipeptidase . Dipeptidases are enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids, which can then be used by the body for various functions.

Mode of Action

The interaction of this compound with its target, the glycyl-leucine dipeptidase, results in the breakdown of the dipeptide into its constituent amino acids, glycine and L-leucine . This enzymatic process is crucial for the metabolism of proteins and the recycling of amino acids within the body.

Biochemical Pathways

The breakdown of this compound by glycyl-leucine dipeptidase is part of the broader protein metabolism pathway. The resulting amino acids, glycine and L-leucine, can then enter various biochemical pathways. For instance, glycine is involved in the synthesis of proteins, nucleic acids, and glutathione, while L-leucine is one of the three branched-chain amino acids, which play a critical role in protein synthesis and various metabolic processes .

Result of Action

The enzymatic breakdown of this compound into glycine and L-leucine has several molecular and cellular effects. These amino acids are essential for protein synthesis and other metabolic processes. Glycine acts as an inhibitory neurotransmitter in the central nervous system, while L-leucine plays a crucial role in muscle protein synthesis .

Biochemical Analysis

Biochemical Properties

Glycyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the hydrolysis activities of particulate and cytosol fractions of monkey small intestine . The inhibition was shown to be competitive with leucine used as the representative amino acid .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to stimulate the total sodium efflux in Escherichia coli . This suggests that this compound may influence cell function by impacting cell signaling pathways and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the L-leucine production by an L-leucine producing mutant was unstable because strains exhibiting reduced L-leucine productivity appeared during cultivation . This indicates that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, L-leucine supplementation was found to be effective in streptozotocin-induced β-cells death but not in diet-induced obesity (DIO) models . This suggests that the effects of this compound could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. For example, it has been found to regulate the metabolic pathways of Beta-Alanine metabolism, Thiamine metabolism, and Glutathione metabolism . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that L-Leucine, which is cotransported with sodium across the brush border membrane, significantly stimulated the total sodium efflux . This could include any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, it has been found that the lysosomal hydrolase cathepsin B in acute pancreatitis is initiated by the lysosomal protease cathepsin B . This could include any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-Leucine can be synthesized through a chemical method involving the acylation of leucine with chloracetyl chloride, followed by aminolysis to obtain the dipeptide . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the acylation and aminolysis steps.

Industrial Production Methods: The industrial production of this compound often involves large-scale chemical synthesis using the same principles as the laboratory methods. The process is optimized for higher yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-Leucine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the individual amino acids, glycine and L-leucine, as well as various modified peptides depending on the specific reaction conditions .

Comparison with Similar Compounds

Comparison: Glycyl-L-Leucine is unique due to its specific combination of glycine and L-leucine, which imparts distinct biochemical properties. Compared to similar dipeptides, this compound has a different solubility profile and reactivity, making it suitable for specific applications in research and industry .

Biological Activity

Glycyl-L-leucine, a dipeptide composed of glycine and leucine, has garnered attention due to its biological activities, particularly in the context of intestinal absorption and metabolic processes. This article explores the compound's biological activity, including its metabolism, absorption characteristics, and potential therapeutic implications.

Metabolism and Bacteriostatic Effects

Research indicates that this compound exhibits bacteriostatic properties, particularly in Escherichia coli strains. A study investigated its metabolism in a leucine auxotroph of E. coli K-12, revealing that the peptide significantly inhibits growth when organisms are taken from poorly buffered media. The growth inhibition is less pronounced in actively multiplying cultures, suggesting that the age and growth conditions of the bacteria influence their sensitivity to this compound .

Key Findings:

  • Growth Inhibition : The peptide's inhibitory effect is marked in aged organisms but minimal in young, actively growing cultures.
  • Uptake Mechanism : Aged organisms readily uptake this compound from the medium, while young organisms hydrolyze it rapidly upon uptake.
  • Enzymatic Activity : Cell-free extracts from both aged and young organisms show similar enzymatic activity regarding the hydrolysis of this compound .

Intestinal Absorption

The absorption characteristics of this compound have been studied in various animal models, with significant findings regarding age-dependent transport mechanisms. In suckling guinea pigs, the influx rates of this compound across the jejunum and ileum were significantly higher compared to adults. This suggests that younger animals possess enhanced peptide transport capabilities, which may be crucial for nutritional strategies in infants with malabsorption issues .

Comparative Uptake Rates:

Age GroupJejunum (nmoles/cm²/min)Ileum (nmoles/cm²/min)
Suckling50.7 ± 6.680.7 ± 18.5
Adult15.2 ± 2.686.8 ± 8.5

This table illustrates the stark contrast in absorption efficiency between suckling and adult guinea pigs, highlighting the importance of intact peptide transport in younger animals .

Therapeutic Implications

This compound's role as a metabolite has implications for clinical nutrition, particularly for patients with pancreatic insufficiency or malabsorption syndromes. Its ability to enhance nutrient absorption suggests potential benefits when used as part of enteral nutrition formulations . Furthermore, studies have indicated that peptide-based nutrition may be more advantageous than free amino acid mixtures in patients with compromised absorptive surfaces .

Case Studies and Clinical Observations

Several clinical observations have noted improvements in gastrointestinal symptoms among patients with chronic pancreatitis when treated with pancreatic enzyme replacements that include peptides like this compound. A prospective study involving patients with exocrine pancreatic insufficiency demonstrated significant symptom relief and quality of life improvements following treatment with enzyme supplementation .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017040
Record name Glycyl-L-leucine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

869-19-2
Record name Glycyl-L-leucine
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Record name Glycylleucine
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Record name Glycyl-L-leucine
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Record name N-glycyl-L-leucine
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Record name GLYCYLLEUCINE
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Record name Glycylleucine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 235 °C
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Glycyl-L-leucine absorbed in the small intestine?

A1: this compound uptake in the small intestine occurs through two primary pathways: * Hydrolysis followed by amino acid uptake: The dominant pathway involves the hydrolysis of this compound into its constituent amino acids, glycine and leucine, at the brush border membrane by membrane-bound peptidases. [, , , ] Subsequently, these free amino acids are absorbed by sodium-dependent transporters present on enterocytes. [, , ] * Intact peptide transport: A smaller proportion of this compound is transported across the intestinal epithelium as an intact dipeptide. [, , , ] This pathway is sodium-independent and involves specialized peptide transporters. [, ] Once inside the enterocyte, the intact dipeptide is hydrolyzed by cytosolic peptidases. []

Q2: Are there differences in this compound absorption among species?

A2: Yes, research indicates variations in this compound absorption and the activity of this compound-hydrolyzing enzymes among different species like monkeys, guinea pigs, rabbits, and rats. [, ]

Q3: Does the age of an animal influence this compound absorption?

A3: Yes, studies on guinea pigs have demonstrated an age-dependent change in intestinal absorption of this compound. The influx of intact this compound was significantly greater in suckling guinea pigs compared to weanlings and adults. [] This suggests a more prominent role of intact peptide transport in younger animals.

Q4: How do other amino acids and peptides interact with this compound absorption?

A5: The presence of certain amino acids, like leucine, can competitively inhibit the uptake of this compound. [, ] Additionally, research suggests complex interactions between various dipeptides during their absorption in the chick small intestine, resulting in either inhibition or stimulation of uptake. []

Q5: How do disease states affect this compound absorption?

A6: In conditions like tropical sprue [], chronic renal failure [, ], and chronic nonspecific enteritis [], altered intestinal function and morphology can significantly impact this compound absorption and peptidase activity.

Q6: What is the role of the placenta in this compound metabolism?

A7: Human and ovine placental tissues demonstrate dipeptidase activity and can hydrolyze this compound. [] This suggests the placenta plays a role in regulating amino acid supply to the fetus, potentially by hydrolyzing dipeptides like this compound.

Q7: Which enzymes are primarily responsible for this compound hydrolysis?

A8: Various peptidases, primarily located in the brush border membrane and cytosol of intestinal epithelial cells, contribute to this compound hydrolysis. [, , ] These include: * Aminopeptidase A: Predominantly found in the brush border, it hydrolyzes α-L-glutamyl-β-naphthylamide. [] * Dipeptidyl peptidase IV: Also located in the brush border, it is involved in releasing Glycyl-L-proline. [, ] * Carboxypeptidases: Contribute to the hydrolysis of peptides like N-carbobenzoxy-L-prolyl-L-alanine. [] * Cytoplasmic dipeptidases: These enzymes, found in the cytosol, further contribute to dipeptide hydrolysis after absorption. [, , ]

Q8: How do factors like pH, temperature, and metal ions influence this compound hydrolysis?

A9: * pH: The optimal pH for this compound hydrolysis by intestinal peptidases typically falls within the range of 7.4-8.0. [, ] * Temperature: Temperature significantly influences enzyme activity. For instance, Arrhenius plots of this compound uptake in monkey intestines show a discontinuity at about 20°C, suggesting a change in the transport mechanism at different temperatures. [] * Metal ions: Certain metal ions, like manganese (Mn) and cobalt (Co), can either inhibit or activate this compound hydrolysis depending on the method of enzyme preparation and the specific peptide bond being cleaved. []

Q9: How is the activity of this compound-hydrolyzing enzymes regulated?

A10: Multiple regulatory mechanisms control the activity of this compound-hydrolyzing enzymes: * Substrate interactions: Products of peptide hydrolysis, such as leucine and glycine, can inhibit this compound hydrolysis by competing for the active sites of enzymes. [] This suggests a feedback mechanism for regulating peptide digestion. * Allosteric regulation: Compounds like tributyrin can act as allosteric regulators, altering the conformation and activity of enzymes like alkaline phosphatase, which is also involved in this compound hydrolysis. [] * Genetic regulation: Mutations in specific genes, like livR in Salmonella typhimurium, can lead to derepression of transport systems for branched-chain amino acids, including those involved in this compound uptake. [, ]

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C8H16N2O3, and its molecular weight is 188.23 g/mol.

Q11: What spectroscopic data is available for this compound?

A12:
* Infrared (IR) spectroscopy: IR analysis can provide information about the functional groups present in this compound, such as amide bonds and carboxylic acid groups. [] * Electrospray ionization mass spectrometry (ESI-MS): ESI-MS can be used to determine the molecular weight and identify fragments of this compound. []

Q12: What is known about the stability and degradation of this compound?

A13: * Subcritical water degradation: Studies have investigated the degradation kinetics of this compound in subcritical water, a green solvent, at elevated temperatures (200–240 °C). [] The results indicate that the degradation follows first-order kinetics, and one of the final products identified is cyclo-(this compound), suggesting a cyclization reaction. * Gamma irradiation: Gamma irradiation of this compound powder results in the formation of stable free radicals, specifically the (CH3)2CCH2 radical, as observed through electron paramagnetic resonance (EPR) spectroscopy. []

Q13: What are the potential applications of this compound?

A14: Although not currently used as a therapeutic agent, understanding this compound's absorption, metabolism, and interactions with enzymes provides valuable insights for several areas: * Drug design: Knowledge about dipeptide transport mechanisms can inform the development of peptide-based drugs with improved bioavailability and targeted delivery. * Parenteral nutrition: this compound, along with other dipeptides, has shown potential as a substrate for parenteral nutrition in humans. [] Efficient utilization of this compound in parenteral nutrition formulations could offer advantages over free amino acids. * Food science: Insights into this compound's digestibility and interactions with other nutrients contribute to optimizing food formulations for better nutrient absorption.

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